molecular formula C10H9N3O B586969 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol CAS No. 1171920-73-2

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Cat. No. B586969
CAS RN: 1171920-73-2
M. Wt: 187.202
InChI Key: NREKAEVUMVTRPE-UHFFFAOYSA-N
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Description

“3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol” is a heterocyclic compound with the empirical formula C10H9N3O . It has a molecular weight of 187.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Cn1cnc2cc(cnc12)C#CCO . The InChI is 1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3 . These strings provide a way to represent the structure of the compound in text format.

Scientific Research Applications

Corrosion Inhibition in Mild Steel

Imidazo[4,5-b]pyridine derivatives, specifically 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have shown high inhibition performance against mild steel corrosion in acidic environments. This is evidenced by various methods including weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and others. These derivatives act as mixed-type inhibitors and their effectiveness is supported by computational approaches like Density Functional Theory (DFT) and molecular dynamic simulation (Saady et al., 2021).

Vibrational Energy Analysis

Density Functional Theory (DFT) has been used to determine molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives. This study includes an analysis of how the substitution of the methyl group affects the proton position in these compounds, contributing to the understanding of their chemical behavior (Lorenc et al., 2008).

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have been evaluated for their antibacterial and antifungal activities. Compounds in this category, synthesized in various forms, exhibited significant anti-inhibitory effects, demonstrating their potential as antimicrobial agents. One such compound also showed notable analgesic activity in animal models (El-Feky Has, 2015).

Potential Anticancer Agents

Studies have been conducted on the synthesis of imidazo[4,5-b]pyridines as potential anticancer agents. Although they were found to be less active than some existing compounds, these studies offer valuable insights into the development of new therapeutic agents (Temple et al., 1987).

Anti-Tubercular Agents

Imidazo[4,5-b]pyridines have been synthesized as inhibitors of Lumazine synthase in M. tuberculosis. These compounds showed significant anti-tubercular activity in vitro, indicating their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).

Safety and Hazards

This compound has been classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

The effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol on cells are diverse and depend on the specific type of cell and the cellular processes involved . This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol is complex and involves multiple steps . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol within cells and tissues involve various mechanisms . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKAEVUMVTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674121
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171920-73-2
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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